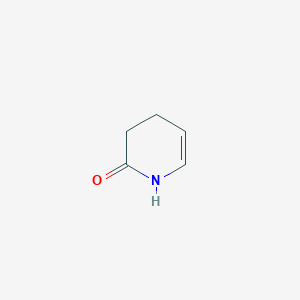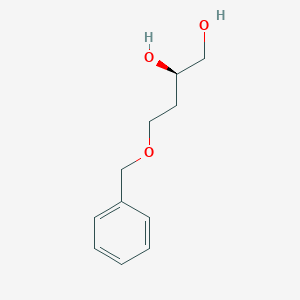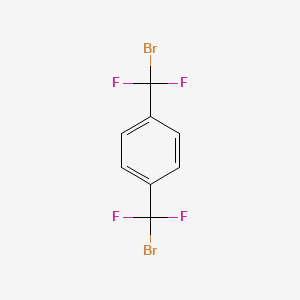
6-Bromo-4,4-diméthylchromane
Vue d'ensemble
Description
6-Bromo-4,4-dimethylchroman is a heterocyclic organic compound with the molecular formula C11H13BrO It is a derivative of chroman, characterized by the presence of a bromine atom at the 6th position and two methyl groups at the 4th position
Applications De Recherche Scientifique
6-Bromo-4,4-dimethylchroman has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is a precursor in the synthesis of drugs targeting specific receptors and enzymes.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
6-Bromo-4,4-dimethylchroman is an important intermediate in the preparation of some medicines . It is known to be used in the synthesis of tazarotene , SSRT5 antagonists , and RAR-γ retinoid receptors . These targets play crucial roles in various biological processes, including skin health, serotonin regulation, and retinoid signaling respectively .
Mode of Action
Given its use in the synthesis of the aforementioned compounds, it can be inferred that it interacts with its targets through a series of chemical reactions, leading to the formation of the final active compounds .
Biochemical Pathways
The synthesis of 6-Bromo-4,4-dimethylchroman involves a one-pot method starting from bromobenzene and involves chlorosulfonation, reduction, etherization, and cyclization . The byproducts in the first two steps are used as the catalyst in the third step . This synthesis process affects the biochemical pathways related to the synthesis of the final active compounds .
Result of Action
The molecular and cellular effects of 6-Bromo-4,4-dimethylchroman’s action would be largely determined by the final active compounds that it helps synthesize. For instance, in the case of tazarotene, the compound could contribute to the regulation of skin cell growth and differentiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4,4-dimethylchroman typically involves a multi-step process starting from bromobenzene. One common method includes the following steps:
Chlorosulfonation: Bromobenzene undergoes chlorosulfonation in the presence of chlorosulfonic acid and sodium chloride to form an intermediate arylsulfonic chloride.
Reduction: The arylsulfonic chloride is then reduced using reagents such as iodine and phosphorus.
Etherization and Cyclization: The reduced intermediate undergoes etherization and cyclization with 1-bromo-3-methylbut-2-ene to form 6-Bromo-4,4-dimethylchroman.
Industrial Production Methods: Industrial production of 6-Bromo-4,4-dimethylchroman follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-4,4-dimethylchroman can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted chromans, while oxidation can produce chromanones.
Comparaison Avec Des Composés Similaires
6-Bromo-4,4-dimethylthiochroman: Similar in structure but contains a sulfur atom instead of an oxygen atom.
4,4-Dimethylchroman: Lacks the bromine atom at the 6th position.
6-Bromo-4-methylchroman: Contains only one methyl group at the 4th position.
Uniqueness: 6-Bromo-4,4-dimethylchroman is unique due to the combination of its bromine atom and two methyl groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydrochromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVHFVGZHIQVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC2=C1C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451344 | |
| Record name | 6-bromo-4,4-dimethyl-chroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027915-16-7 | |
| Record name | 6-bromo-4,4-dimethyl-chroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















